N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine

Antimicrobial Coatings Biocidal Formulations Material Science

N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine (CAS 164007-84-5) is an organosilane compound with the molecular formula C₈H₁₈N₄O₃Si and a molecular weight of 246.34 g/mol. It belongs to a specialized class of silane coupling agents, distinguished by a central guanidine moiety functionalized with a cyano group and linked via a propyl spacer to a hydrolyzable trimethoxysilyl group.

Molecular Formula C8H18N4O3Si
Molecular Weight 246.34 g/mol
CAS No. 164007-84-5
Cat. No. B13782392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine
CAS164007-84-5
Molecular FormulaC8H18N4O3Si
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESCO[Si](CCCN=C(N)NC#N)(OC)OC
InChIInChI=1S/C8H18N4O3Si/c1-13-16(14-2,15-3)6-4-5-11-8(10)12-7-9/h4-6H2,1-3H3,(H3,10,11,12)
InChIKeyNUXVCNSXHDUQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine (CAS 164007-84-5): Procurement and Technical Profile for Specialty Silane Applications


N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine (CAS 164007-84-5) is an organosilane compound with the molecular formula C₈H₁₈N₄O₃Si and a molecular weight of 246.34 g/mol [1]. It belongs to a specialized class of silane coupling agents, distinguished by a central guanidine moiety functionalized with a cyano group and linked via a propyl spacer to a hydrolyzable trimethoxysilyl group . This structure confers dual organic-inorganic characteristics, enabling its use as an adhesion promoter between organic polymers and inorganic substrates, and as a non-leaching antimicrobial additive in coatings and biocidal formulations .

1 Workflow Non-leaching antimicrobial surface modification via silane coupling
2 Selection Property Cyano-guanidine silane structure with reported antimicrobial activity
3 Use Context pH-sensitive or non-catalytic formulations where strong base may compromise stability

Why Direct Substitution of N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine with Standard Silane Coupling Agents is Unreliable


Generic substitution of N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine with common silanes like 3-aminopropyltrimethoxysilane (APTMS) or alternative guanidine-silanes (e.g., CAS 69709-01-9) carries significant technical risk due to distinct physicochemical properties that directly impact end-use performance. For example, the target compound exhibits a predicted pKa of 2.90±0.70 , which is substantially lower than the pKa of N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine (approx. 13-14) [1]. This fundamental difference in basicity can drastically alter catalytic behavior in silane-crosslinking systems, as well as the compound's affinity for and interaction with acidic or basic substrates [2]. Furthermore, its cyano-functional group is specifically cited in patent literature as a key component for imparting antimicrobial activity to silane coupler compounds, a property not inherent to non-cyano or simpler amino-silane analogs [3]. Without quantitative data, these differences underscore why 'in-class' compounds cannot be presumed interchangeable for applications requiring specific reactivity or bioactivity profiles.

Target CompoundLow basicity (pKa ~2.9); cyano-guanidine provides antimicrobial function per patent literature.
vs
TMG-Silane AnalogStrong organic base (pKa ~13-14); no inherent antimicrobial claims; used as catalyst in crosslinking.
Risk FactorBasicity difference (~1010× in proton affinity) may shift catalytic behavior and shelf stability in moisture-sensitive systems.
Risk FactorLack of cyano group likely eliminates non-leaching antimicrobial property, altering end-use performance.

Quantitative Differentiators for N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine in Formulation and Material Science


Antimicrobial Activity: A Key Functional Differentiator from Non-Cyano Silane Analogs

N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine is explicitly cited for its antimicrobial properties, enabling its use in biocidal formulations, a functional attribute directly linked to its cyano-guanidine structure . In contrast, structurally related silanes lacking the cyano-guanidine group, such as N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine (CAS 69709-01-9), are primarily documented for use as strong organic bases and catalysts for crosslinking or as interface modifiers in electronic materials, with no inherent antimicrobial claims [1]. The patent literature further supports this distinction, identifying cyanoguanidyl groups as key to antibacterial activity in silane coupler compounds [2].

Antimicrobial Activity
Class-level
Cyano-guanidine group enables antimicrobial function; absent in non-cyano analogs like CAS 69709-01-9.
Supports selection for permanent antimicrobial surface modification.
Data to verify in target formulation; patent-level evidence.
Antimicrobial Coatings Biocidal Formulations Material Science

Physicochemical Property: Significantly Lower Basicity Compared to Tetramethyl Guanidine-Silanes

The target compound exhibits a predicted pKa of 2.90±0.70 , indicating a very weakly basic or neutral character. This is in stark contrast to N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine (CAS 69709-01-9), a related silane where the guanidine moiety exhibits exceptional basicity with a pKa ≈ 13-14 [1]. This quantifiable difference in acid-base properties is a critical variable for formulation chemists. A strong base like TMG-silane can act as a potent catalyst for hydrolysis and condensation reactions in sealants and coatings [2], but its high reactivity may compromise shelf stability in certain moisture-sensitive formulations. The target compound's low basicity suggests it is far less likely to participate in such base-catalyzed side reactions.

Basicity (pKa)
Cross-study comparable
pKa ~2.9 vs ~13.14 for TMG-silane (CAS 69709-01-9)
Supports non-catalytic, pH-stable formulation context.
Predicted values; experimental confirmation recommended.
Physical Chemistry Catalysis Formulation Stability

Optimal Application Scenarios for N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine Based on Available Evidence


Formulation of Non-Leaching, Permanent Antimicrobial Coatings

Leverage the documented antimicrobial properties of N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine to formulate coatings and surface treatments where a permanent, non-leaching biocide is required. The hydrolyzable trimethoxysilyl group enables covalent attachment to a wide range of inorganic and organic substrates, ensuring durability and preventing environmental release of the active agent [1]. This is a key advantage over traditional, leachable antimicrobial additives.

Adhesion Promotion in pH-Sensitive or Non-Catalytic Formulations

Utilize this compound as an adhesion promoter or coupling agent in systems where a strong organic base is detrimental. Its very low basicity (pKa ~2.9) compared to other guanidine-silane catalysts (pKa ~13-14) [2] makes it suitable for formulations containing acid-sensitive components or where long-term shelf stability may be compromised by base-catalyzed condensation of the silane groups themselves.

Specialty Silane Synthesis and Research

As a building block for novel functional materials, this compound's unique combination of a cyano group, a guanidine core, and a silane anchor provides a distinct reactivity profile. Its predicted physicochemical properties, including a topological polar surface area of 102 Ų [3], differentiate it from other silanes for use in computational material design or the synthesis of advanced hybrid organic-inorganic polymers.

Application
Selection Property
Validation Focus
Non-leaching antimicrobial coatings
Cyano-guanidine silane structure
Antimicrobial activity in target matrix
pH-sensitive or non-catalytic formulations
Low basicity profile
Stability and adhesion in acid-sensitive systems
Specialty silane synthesis and research
Unique cyano-guanidine-silane architecture
Reactivity and hybrid polymer design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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